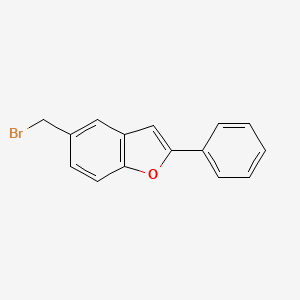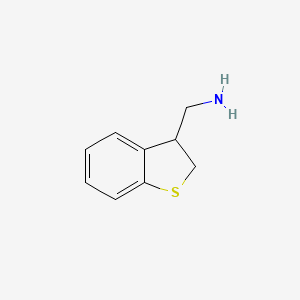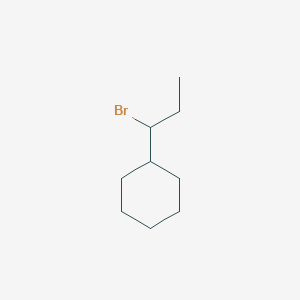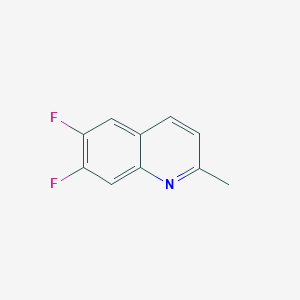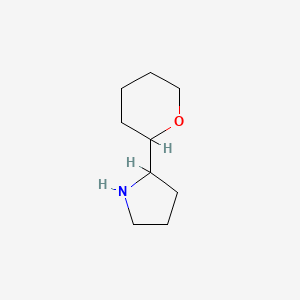![molecular formula C32H18O2 B3242654 5,11-Diphenylindeno[1,2-b]fluorene-6,12-dione CAS No. 152771-67-0](/img/structure/B3242654.png)
5,11-Diphenylindeno[1,2-b]fluorene-6,12-dione
Vue d'ensemble
Description
5,11-Diphenylindeno[1,2-b]fluorene-6,12-dione: is a semiconducting polymer that can be used as an acceptor molecule in the fabrication of organic electronic devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) . This compound is known for its unique structural properties, which make it suitable for various applications in the field of organic electronics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5,11-Diphenylindeno[1,2-b]fluorene-6,12-dione involves a multi-step process. One of the reported methods includes the Sonogashira cross-coupling reaction, which affords the desired compound in varying yields depending on the specific conditions and reagents used . The reaction typically involves the coupling of an indeno[1,2-b]fluorene core with phenyl groups under specific conditions to achieve the desired product.
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the scalable synthesis of similar compounds suggests that the process can be adapted for larger-scale production. This involves optimizing reaction conditions to ensure high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 5,11-Diphenylindeno[1,2-b]fluorene-6,12-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the electronic properties of the compound.
Substitution: Substitution reactions, such as halogenation or alkylation, can be carried out to introduce different functional groups onto the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or alkyl halides (R-X) are used under specific conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroquinones or other reduced forms of the compound.
Applications De Recherche Scientifique
Chemistry: In chemistry, 5,11-Diphenylindeno[1,2-b]fluorene-6,12-dione is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new materials with desirable electronic properties .
Biology and Medicine: While specific applications in biology and medicine are less documented, the compound’s potential as a semiconducting material suggests possible uses in bioelectronics and medical devices.
Industry: In the industry, the compound is primarily used in the fabrication of organic electronic devices such as OLEDs and OFETs. Its ability to act as an acceptor molecule makes it valuable for developing efficient and high-performance electronic components .
Mécanisme D'action
The mechanism by which 5,11-Diphenylindeno[1,2-b]fluorene-6,12-dione exerts its effects is primarily related to its electronic properties. As an acceptor molecule, it can accept electrons from donor molecules, facilitating charge transfer processes in electronic devices. The molecular targets and pathways involved include interactions with other semiconducting materials to form efficient charge transport networks .
Comparaison Avec Des Composés Similaires
Indeno[1,2-b]fluorene-6,12-dione: A closely related compound with similar electronic properties.
5,11-Diethynylindeno[1,2-b]fluorene-6,12-dione: Another derivative with ethynyl groups that influence its electronic behavior.
Uniqueness: 5,11-Diphenylindeno[1,2-b]fluorene-6,12-dione is unique due to the presence of phenyl groups, which enhance its stability and electronic properties. This makes it particularly suitable for applications in organic electronics where high performance and stability are required .
Propriétés
IUPAC Name |
5,11-diphenylindeno[1,2-b]fluorene-6,12-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H18O2/c33-31-24-18-10-8-16-22(24)28-26(20-13-5-2-6-14-20)30-27(21-15-7-9-17-23(21)32(30)34)25(29(28)31)19-11-3-1-4-12-19/h1-18H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVULIUXJXGQUBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C4=CC=CC=C4C(=O)C3=C(C5=C2C(=O)C6=CC=CC=C65)C7=CC=CC=C7 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Exo-3-cyano-9-azabicyclo[3.3.1]nonane hydrochloride](/img/structure/B3242574.png)

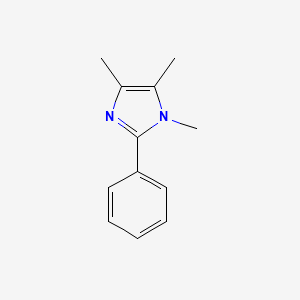
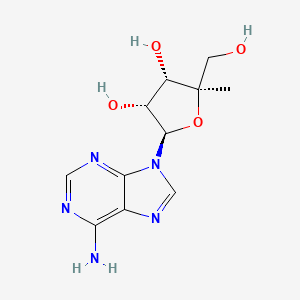
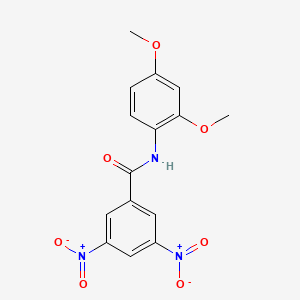
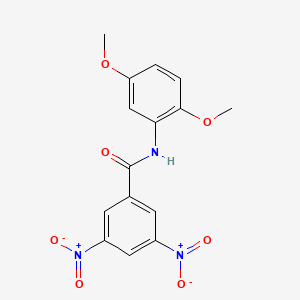
![7-Methyl-2-phenylimidazo[1,2-a]pyrazin-3(7H)-one](/img/structure/B3242638.png)
![2-methyl-2,6-diazaspiro[3.3]heptane;oxalic acid](/img/structure/B3242640.png)
![2-Methyl-2,6-diazaspiro[3.3]heptane oxalate](/img/structure/B3242647.png)
